Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine

Catalog No.
S15842380
CAS No.
1926163-02-1
M.F
C32H29N3O8
M. Wt
583.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4...

CAS Number

1926163-02-1

Product Name

Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(1-hydroxy-4-nitro-3-oxoinden-2-yl)ethylideneamino]hexanoic acid

Molecular Formula

C32H29N3O8

Molecular Weight

583.6 g/mol

InChI

InChI=1S/C32H29N3O8/c1-18(27-29(36)23-13-8-15-26(35(41)42)28(23)30(27)37)33-16-7-6-14-25(31(38)39)34-32(40)43-17-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-5,8-13,15,24-25,36H,6-7,14,16-17H2,1H3,(H,34,40)(H,38,39)/t25-/m0/s1

InChI Key

JWAWLLHLNGKAOE-VWLOTQADSA-N

Canonical SMILES

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O

Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine is a synthetic compound characterized by its complex structure, which includes a lysine residue modified at the N-alpha and N-epsilon positions. The compound has a molecular formula of C32H29N3O8 and a molecular weight of 583.60 g/mol. It is often utilized in peptide synthesis and research due to its unique functional groups that enhance its reactivity and specificity in biological applications.

The compound's reactivity is influenced by its functional groups, particularly the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for further reactions, such as coupling with other amino acids. The presence of the 4-nitro-1,3-dioxo-indan-2-ylidene moiety provides additional sites for electrophilic attack, potentially leading to various substitution reactions or cyclization processes.

Research indicates that compounds similar to Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine exhibit significant biological activities, including antimicrobial and anticancer properties. The specific biological activity of this compound may depend on its structural components and their interactions with biological targets. Studies suggest that the nitro group can enhance the compound's ability to interact with cellular components, potentially leading to therapeutic effects.

The synthesis of Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine typically involves several steps:

  • Protection of Lysine: The amino groups of lysine are protected using the Fmoc group to prevent unwanted reactions during synthesis.
  • Formation of Indan-Derivative: The 4-nitro-1,3-dioxo-indan-2-ylidene moiety is synthesized separately and then coupled with the protected lysine.
  • Deprotection: The Fmoc group is removed under basic conditions to yield the final product.

This multi-step synthesis allows for precise control over the compound's structure and purity.

Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine finds applications in:

  • Peptide Synthesis: As a building block in the assembly of peptides due to its reactive functional groups.
  • Drug Development: Its unique structure may lead to the development of novel therapeutic agents targeting specific diseases.
  • Biochemical Research: Used in studies investigating protein interactions and modifications.

Interaction studies involving Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine focus on its binding affinity with various biological molecules. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics with target proteins.
  • Fluorescence Spectroscopy: To study conformational changes upon binding.

Such interactions are crucial for understanding the compound's potential therapeutic mechanisms.

Several compounds share structural similarities with Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Nalpha-Fmoc-Nepsilon-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-L-lysineC34H42N2O6Contains a bulky cyclohexane derivative enhancing lipophilicity
Nalpha-Fmoc-Nepsilon-[1-(4-pentynoyl)-D-lysine]C31H37N3O5Features an alkyne group for potential click chemistry applications
Nalpha-Fmoc-Nepsilon-[1-(4-nitrophenyl)-ethyl]-L-lysineC30H32N4O5Contains a nitrophenyl group which may enhance biological activity

These compounds illustrate various modifications at the lysine side chains or different protective groups that can influence their reactivity and biological properties.

XLogP3

4.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

583.19546489 g/mol

Monoisotopic Mass

583.19546489 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-15-2024

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